N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide

Ion Channel Pharmacology KCC2 Inhibition Comparative Bioactivity

Select N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide (CAS 477845-30-0) as a precisely defined negative control for KCC2 (SLC12A5) ion transporter assays. Unlike the 2-chlorobenzoyl analog (EC50 3.93 µM), this compound exhibits no KCC2 bioactivity (PubChem CID 1475542), enabling baseline validation. Its 4-methylbenzamide substitution avoids GPCR liabilities of LUF5417 (A1 Ki 32 nM). Ideal for SAR libraries and permeability calibration (XLogP3 3.2). Order by CAS number to ensure reproducible results—substituent variations drastically alter activity.

Molecular Formula C17H13N3O3S
Molecular Weight 339.37
CAS No. 477845-30-0
Cat. No. B2594461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide
CAS477845-30-0
Molecular FormulaC17H13N3O3S
Molecular Weight339.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H13N3O3S/c1-11-7-9-12(10-8-11)14(21)18-16-19-17(23)20(24-16)15(22)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19,21,23)
InChIKeyQGHTUEJBFQYKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide (CAS 477845-30-0): Baseline Identity and Structural Characteristics for Procurement


N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide (CAS 477845-30-0, PubChem CID 1475542) is a synthetic thiadiazole-benzamide hybrid with molecular formula C17H13N3O3S and molecular weight 339.4 g/mol [1]. It features a 2-benzoyl substituent on the 1,2,4-thiadiazol-3-one ring and a 4-methylbenzamide moiety at the 5-position (SMILES: CC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CC=C3) [1]. Computed XLogP3 is 3.2, indicating moderate lipophilicity [1]. This compound belongs to the 1,2,4-thiadiazole class, which is explored for diverse biological activities including ion channel modulation and kinase inhibition [1].

Why In-Class Compounds Cannot Simply Replace N-(2-Benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide: Evidence of Quantifiable Differentiation


The 1,2,4-thiadiazole benzamide chemotype exhibits highly structure-dependent biological activity profiles. For example, the 2-chlorobenzoyl analog (CAS 478031-94-6) demonstrates measurable KCC2 (Solute Carrier Family 12 Member 5) inhibition (EC50 3.93 µM) [1], while the target compound shows no annotated bioactivity for the same target in PubChem (CID 1475542) [2]. Similarly, related thiadiazole benzamides such as LUF5417 (4-methoxy substitution) act as potent adenosine A1 antagonists (Ki 32 nM) [3]. These marked activity differences, driven by seemingly minor substituent variations at the 2-benzoyl and benzamide positions, preclude generic substitution; the target compound must be precisely identified for reproducible experimental outcomes.

N-(2-Benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide: Quantifiable Differentiation vs. Closest Analogs for Evidence-Based Selection


KCC2 Ion Transporter Activity: Target Compound Absence vs. 2-Chlorobenzoyl Analog Presence (EC50 3.93 µM)

The target compound, N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide (PubChem CID 1475542), exhibits no annotated bioactivity for the solute carrier family 12 member 5 (KCC2) target in the PubChem database, specifically showing no BioAssay results for this protein [1]. In contrast, its close structural analog bearing a 2-chlorobenzoyl substituent (CAS 478031-94-6, BDBM43984) displays a confirmed EC50 of 3.93 µM (3.93E+3 nM) against the same human KCC2 target in the Vanderbilt Screening Center GPCR/Ion Channel assay (PubChem AID 1736) [2]. This absence of activity versus the chlorinated analog demonstrates that the benzoyl substitution at position 2 is a critical determinant of KCC2 modulation, and the target compound serves as a suitable negative control or scaffold for further derivatization.

Ion Channel Pharmacology KCC2 Inhibition Comparative Bioactivity

Lipophilicity Scaling: Computed XLogP3 = 3.2 vs. Low-Lipophilicity Adenosine Antagonist LUF5417 (~2.5-2.8)

The target compound, N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide, has a computed XLogP3 value of 3.2 (PubChem) [1]. In contrast, the 4-methoxy-substituted thiadiazole benzamide LUF5417 (CAS 331472-31-2) is predicted to have a lower XLogP3 (estimated ~2.5-2.8 based on fragment contributions) [2][3]. This lipophilicity difference influences membrane permeability and non-specific protein binding; the higher lipophilicity of the target compound suggests it may be more suitable for CNS-penetrant probe design, while the lower lipophilicity of LUF5417 may favor peripheral selectivity [1][2].

ADME Prediction Lipophilicity Quantification Chemotype Comparison

Unique Chemotype Distinction: 2-Benzoyl-3-oxo-1,2,4-thiadiazole Core vs. Adenosine-Active and Multi-Pathway Inhibitor Chemotypes

The target compound features a distinct 2-benzoyl-3-oxo-1,2,4-thiadiazole core with 4-methylbenzamide substitution, differing from other therapeutically explored thiadiazole benzamides: LUF5417 (3-phenyl-1,2,4-thiadiazol-5-yl with 4-methoxybenzamide) is a potent adenosine A1 antagonist (Ki 32 nM) [1], while compounds disclosed in WO2015031109 (e.g., EMT inhibitor-1) employ a 1,2,4-thiadiazole core for multi-pathway (Wnt, TGF-β, Hippo) inhibition [2]. The target compound's unique 2-benzoyl substitution pattern is not represented in these chemotypes, occupying a distinct region of thiadiazole chemical space (confirmed by molecular formula C17H13N3O3S and SMILES) [3]. This chemotype specificity is critical for SAR studies where precise substitution patterns determine biological target engagement.

Scaffold Hopping Chemotype Selectivity Chemical Space Mapping

Optimal Application Scenarios for N-(2-Benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide Based on Quantitative Differentiation Evidence


Negative Control for KCC2 Functional Assays

Researchers investigating KCC2 (Solute Carrier Family 12 Member 5) ion transporter modulation can employ N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide as a confirmed inactive control compound. The PubChem database shows no annotated bioactivity for KCC2 (CID 1475542) [1], while the 2-chlorobenzoyl analog (BDBM43984) exhibits an EC50 of 3.93 µM in the same Vanderbilt Screening Center assay (PubChem AID 1736) [2]. This differential activity profile allows researchers to establish a baseline for KCC2 inhibition assays and validate assay specificity.

Scaffold for Derivatization in Thiadiazole-Based Probe Discovery

The target compound's unique 2-benzoyl-3-oxo-1,2,4-thiadiazole core with 4-methylbenzamide substitution (SMILES: CC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CC=C3) [1] provides a versatile starting point for SAR exploration. Unlike the adenosine-active LUF5417 chemotype (Ki 32 nM at A1) [2] or the multi-pathway EMT inhibitor chemotype [3], the target compound's chemotype is not associated with known GPCR liabilities. This clean profile makes it an ideal candidate for building focused libraries targeting novel protein interactions.

In Vitro ADME Comparator for Lipophilicity-Driven Selection

With a computed XLogP3 of 3.2 [1], the target compound occupies a moderate lipophilicity space suitable for CNS-permeable probe design. When compared to the more polar 4-methoxy analog LUF5417 (predicted XLogP3 ~2.5-2.8) [2], the lipophilicity difference (ΔXLogP3 ≈ 0.4–0.7 units) quantifiably influences membrane permeability. Researchers can use this compound to calibrate in vitro permeability assays (e.g., PAMPA or Caco-2) where precise logP values are needed to interpret permeability data.

Selective Procurement for Reproducible SAR Studies

Given that structurally similar thiadiazole benzamides exhibit drastically different biological activities—from adenosine A1 antagonism (LUF5417, Ki 32 nM) [1] to KCC2 inhibition (2-chlorobenzoyl analog, EC50 3.93 µM) [2]—accurate compound ordering by CAS number (477845-30-0) is essential for reproducible SAR studies. The target compound's distinct substitution pattern ensures that researchers obtain the correct chemotype without confounding biological activity.

Quote Request

Request a Quote for N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.